

Lysophosphatidylcholine C19:0 as an internal standard in lipidomics.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lysophosphatidylcholine C19:0*

Cat. No.: *B8818070*

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Application Notes & Protocols

Topic: Lysophosphatidylcholine (19:0) as an Internal Standard in Lipidomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. The complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. An ideal internal standard should be a compound that is not naturally present in the sample, behaves similarly to the analytes of interest during extraction and analysis, and can be readily distinguished by the analytical platform.

Lysophosphatidylcholine (LPC) C19:0 is a synthetic lysophospholipid with a 19-carbon fatty acid chain. Due to the rarity of odd-numbered carbon chains in most biological systems, LPC (19:0) serves as an excellent internal standard for the quantification of various lysophosphatidylcholine species and other lipid classes in complex biological matrices such as plasma, tissues, and cells.^{[1][2][3]} Its use helps to correct for variations in lipid extraction efficiency, sample loss during preparation, and fluctuations in instrument response, thereby ensuring high-quality, reliable quantitative data.^{[1][4][5]}

Key Advantages of LPC (19:0) as an Internal Standard

- Non-endogenous: Not naturally occurring in significant amounts in most mammalian samples, minimizing interference with endogenous lipid measurements.[1][3]
- Chemical Similarity: As a lysophosphatidylcholine, it shares structural and physicochemical properties with a major class of bioactive lipids, ensuring similar behavior during extraction and ionization.
- Improved Accuracy and Precision: Its addition at the beginning of the sample preparation workflow allows for normalization of data, correcting for both sample preparation losses and analytical variability.[5]
- Versatility: Suitable for use in various mass spectrometry-based lipidomics platforms, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).[1][2]

Quantitative Data Summary

The use of LPC (19:0) as an internal standard has been shown to result in excellent linearity and reproducibility for the quantification of endogenous LPC species.

Table 1: Linearity of LPC Quantification using LPC (19:0) Internal Standard

Analyte	Concentration Range (μmol/L)	Regression Coefficient (r ²)
LPC 16:0	0 - 100	> 0.99
LPC 18:0	0 - 100	> 0.99
LPC 22:0	0 - 100	> 0.99

Data adapted from studies demonstrating the linear response of various LPC species when quantified using LPC (19:0) as an internal standard. The high regression coefficients indicate a strong linear relationship between the analyte concentration and the measured response.[1]

Table 2: Performance Characteristics

Parameter	Observation	Significance
Linear Dynamic Range	Wide, covering physiological and pathological concentrations.	Enables accurate quantification across a broad range of experimental conditions. [1]
Precision (RSD%)	Typically < 15%	Demonstrates high reproducibility of the analytical method. [6]
Recovery	Consistent across different sample matrices.	Indicates that LPC (19:0) effectively tracks and corrects for analyte loss during sample processing.

Experimental Protocols

Below are detailed protocols for the use of LPC (19:0) as an internal standard in a typical lipidomics workflow for plasma/serum and cultured cells.

Protocol 1: Lipid Extraction from Plasma/Serum using LPC (19:0) Internal Standard

This protocol is based on the widely used Folch or Bligh-Dyer lipid extraction methods.[\[2\]](#)[\[7\]](#)

Materials:

- LPC (19:0) internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)
- Plasma or serum samples
- Chloroform, HPLC grade
- Methanol, HPLC grade
- Water, HPLC grade

- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Sample Thawing: Thaw plasma/serum samples on ice to prevent lipid degradation.[\[2\]](#)
- Internal Standard Spiking: To a 2 mL glass centrifuge tube, add a known volume of plasma (e.g., 20 μ L). Add a precise amount of LPC (19:0) internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analytes.
- Solvent Addition: Add chloroform and methanol to the sample to achieve a final ratio of chloroform:methanol:aqueous sample of approximately 2:1:0.8 (v/v/v). For a 20 μ L plasma sample, this can be achieved by adding 500 μ L of chloroform and 250 μ L of methanol.
- Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Phase Separation: Add 200 μ L of water to induce phase separation. Vortex for another 30 seconds.
- Centrifugation: Centrifuge the tubes at 2,000 \times g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.
- Lipid Extraction: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein layer.
- Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas at 30-40°C.

- Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., 100 μ L of isopropanol or methanol:chloroform 1:1, v/v).[\[2\]](#)
- Analysis: The sample is now ready for analysis by LC-MS/MS or FIA-ESI-MS/MS.

Protocol 2: Lipid Extraction from Cultured Cells using LPC (19:0) Internal Standard

Materials:

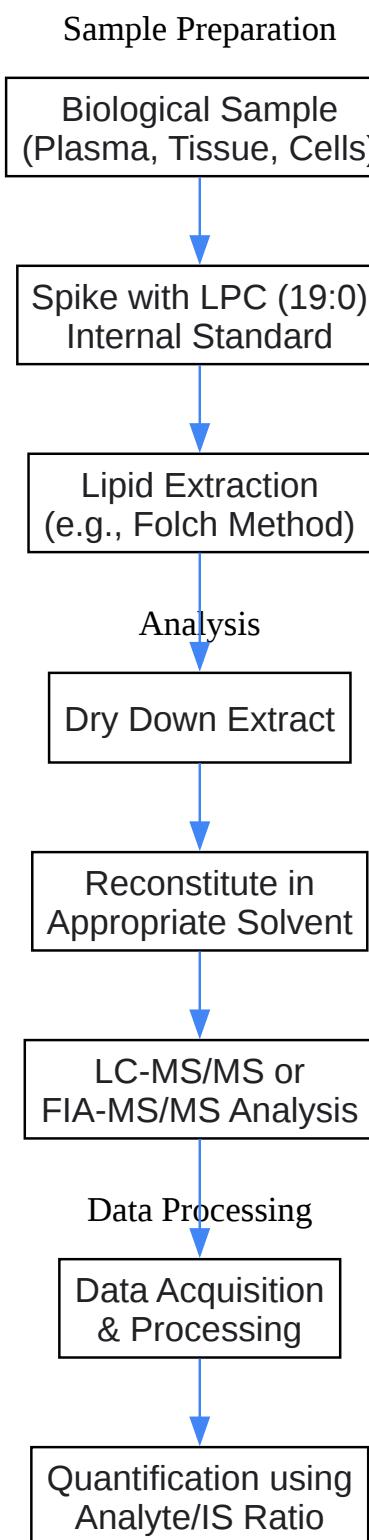
- LPC (19:0) internal standard solution
- Cultured cells
- Phosphate-buffered saline (PBS), ice-cold
- Cell scraper
- Solvents as in Protocol 1

Procedure:

- Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Cell Lysis and Internal Standard Spiking: Add a suitable volume of ice-cold methanol to the culture dish to quench metabolic activity and lyse the cells. Scrape the cells and collect the cell lysate in a glass centrifuge tube. Add the LPC (19:0) internal standard to the lysate.
- Lipid Extraction: Add chloroform to the cell lysate to achieve a chloroform:methanol ratio of 2:1 (v/v).
- Vortexing and Phase Separation: Follow steps 4-6 from Protocol 1.
- Lipid Collection and Drying: Follow steps 7-8 from Protocol 1.
- Reconstitution and Analysis: Follow steps 9-10 from Protocol 1.

Mandatory Visualizations

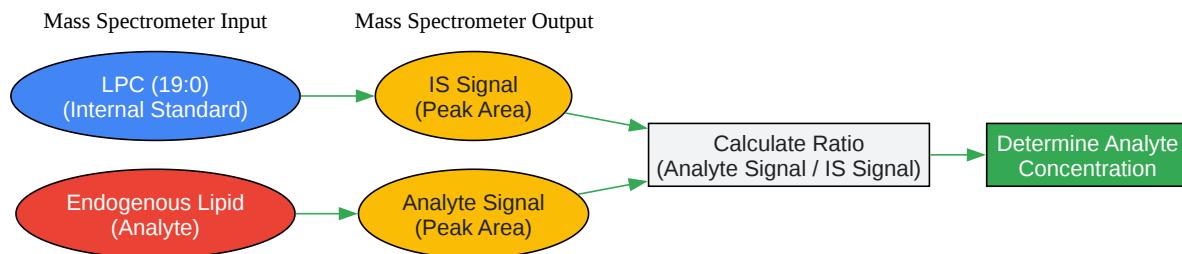
Diagram 1: General Lipidomics Workflow



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Caption: General workflow for lipidomics analysis using an internal standard.

Diagram 2: Ratiometric Quantification Principle



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- To cite this document: BenchChem. [Lysophosphatidylcholine C19:0 as an internal standard in lipidomics.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8818070#lysophosphatidylcholine-c19-0-as-an-internal-standard-in-lipidomics]

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